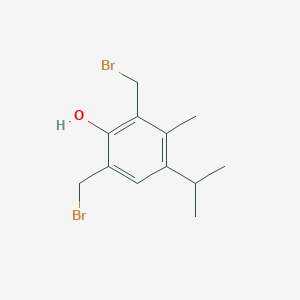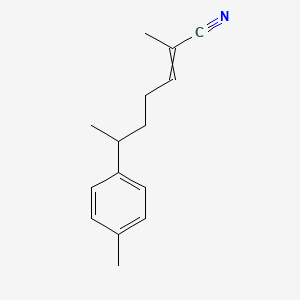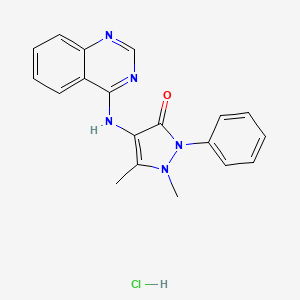![molecular formula C14H10O4 B14311762 2-Acetyl-9-methyl-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 114460-34-3](/img/structure/B14311762.png)
2-Acetyl-9-methyl-7H-furo[3,2-g][1]benzopyran-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-9-methyl-7H-furo3,2-gbenzopyran-7-one is a complex organic compound belonging to the class of furobenzopyran derivatives This compound is characterized by its unique fused ring structure, which includes a furan ring, a benzene ring, and a pyran ring The presence of acetyl and methyl groups further adds to its chemical diversity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-9-methyl-7H-furo3,2-gbenzopyran-7-one typically involves the condensation of 2-benzoyl- and 2-(p-methoxybenzoyl)-3-methyl-5-acetyl-6-hydroxybenzofuran with sodium phenylacetate in the presence of acetic anhydride . Another method involves the condensation of 7-hydroxy-6-benzoyl-4,8-dimethylcoumarin with appropriate reagents . The reaction conditions often include the use of pyridine hydrochloride for demethylation and subsequent condensation with N,N-dialkyl-2-haloalkanamine hydrochlorides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-9-methyl-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
2-Acetyl-9-methyl-7H-furo3,2-gbenzopyran-7-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of novel materials and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-acetyl-9-methyl-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and inhibition of certain enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bergapten (4-methoxy-7H-furo 3,2-gbenzopyran-7-one) : Known for its phototoxic properties and used in phototherapy .
- Imperatorin (9-[(3-methyl-2-butenyl)oxy]-7H-furo 3,2-gbenzopyran-7-one) : Exhibits various biological activities, including anti-inflammatory and anticancer properties .
- Marmesin (2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo 3,2-gbenzopyran-7-one) : Known for its antioxidant properties .
Uniqueness
2-Acetyl-9-methyl-7H-furo3,2-gbenzopyran-7-one is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
114460-34-3 |
|---|---|
Formule moléculaire |
C14H10O4 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
2-acetyl-9-methylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C14H10O4/c1-7-13-9(3-4-12(16)18-13)5-10-6-11(8(2)15)17-14(7)10/h3-6H,1-2H3 |
Clé InChI |
UBAQOMNVOJXBKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC3=C1OC(=C3)C(=O)C)C=CC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


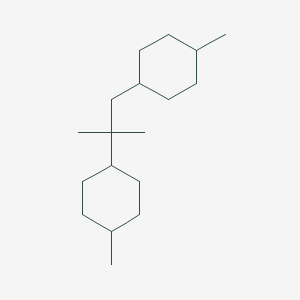
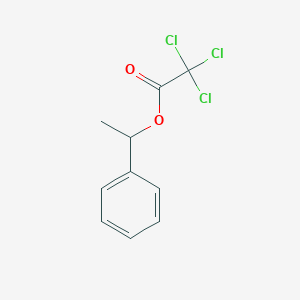
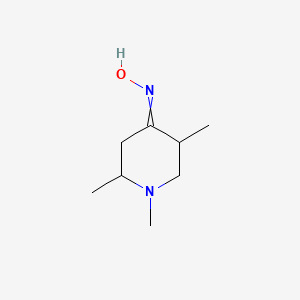
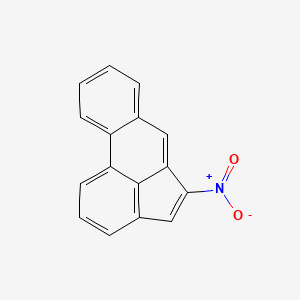
![2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile](/img/structure/B14311703.png)
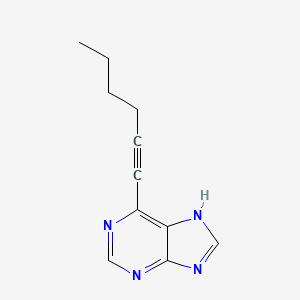
![4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide](/img/structure/B14311713.png)
![2-Hydrazinylidene-3-[(4-methylphenyl)methyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B14311719.png)
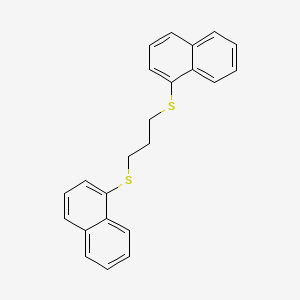
![11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane](/img/structure/B14311726.png)
